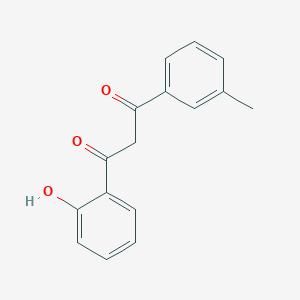
1-(2-Hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione is a useful research compound. Its molecular formula is C16H14O3 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2-Hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione, also known as chalcone , is a compound with significant biological activity. It is characterized by its unique structural properties, which include a hydroxyl group and two carbonyl groups. This article explores its biological activities, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H14O3, and it has a molecular weight of approximately 270.29 g/mol. The compound exists in two enolic tautomeric forms, which play a crucial role in its reactivity and biological interactions.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans and Aspergillus flavus.
| Microorganism | Type | Activity |
|---|---|---|
| Escherichia coli | Bacteria | Effective |
| Staphylococcus aureus | Bacteria | Effective |
| Candida albicans | Fungus | Effective |
| Aspergillus flavus | Fungus | Effective |
The Minimum Inhibitory Concentration (MIC) values for these activities have been reported to be in the low micromolar range, indicating potent antimicrobial effects.
Antioxidant Properties
The compound also exhibits antioxidant activity due to the presence of the hydroxyl group, which can donate hydrogen atoms to free radicals. This property is essential for protecting cells from oxidative stress and may contribute to its therapeutic potential in various diseases.
Anti-inflammatory Effects
Studies have indicated that this compound can modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. For example:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or microbial metabolism.
- Receptor Modulation : It can act on receptors that mediate cellular responses to oxidative stress or inflammation.
Case Studies
- Antimicrobial Efficacy Study : A study conducted by Abd El-Lateef et al. evaluated the antimicrobial activity of various derivatives of chalcone including this compound. The results indicated an inhibition zone comparable to standard antibiotics like chloramphenicol .
- Antioxidant Activity Assessment : Another study focused on the antioxidant capacity of chalcone derivatives using DPPH radical scavenging assays. The findings suggested that these compounds could significantly reduce free radical levels, highlighting their potential as therapeutic agents against oxidative stress-related diseases .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
Propriétés
IUPAC Name |
1-(2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11-5-4-6-12(9-11)15(18)10-16(19)13-7-2-3-8-14(13)17/h2-9,17H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMQLAKWILXZCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC(=O)C2=CC=CC=C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357982 |
Source


|
| Record name | 1-(2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
420823-93-4 |
Source


|
| Record name | 1-(2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














